molecular formula C12H16N4O2 B15220347 (1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol CAS No. 106175-19-3

(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol

Cat. No.: B15220347
CAS No.: 106175-19-3
M. Wt: 248.28 g/mol
InChI Key: ORUREXCBCPRFQK-HBJDUEGVSA-N
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Description

(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol is a complex organic compound with a unique structure that includes an imidazo[4,5-c]pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine ring and subsequent attachment to the cyclopentane moiety. Common synthetic routes may involve:

    Formation of the Imidazo[4,5-c]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and glyoxal.

    Attachment to Cyclopentane: The imidazo[4,5-c]pyridine intermediate can be coupled with a cyclopentane derivative through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine oxides, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group.

    3-Methoxyphenylboronic acid: Another compound with potential biological activity.

Uniqueness

(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol is unique due to its specific structure, which includes both an imidazo[4,5-c]pyridine ring and a cyclopentane moiety. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

106175-19-3

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

(1R,2S,3R,5S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol

InChI

InChI=1S/C12H16N4O2/c1-6-4-8(11(18)10(6)17)16-5-15-9-7(16)2-3-14-12(9)13/h2-3,5-6,8,10-11,17-18H,4H2,1H3,(H2,13,14)/t6-,8+,10+,11-/m0/s1

InChI Key

ORUREXCBCPRFQK-HBJDUEGVSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C2C=CN=C3N

Canonical SMILES

CC1CC(C(C1O)O)N2C=NC3=C2C=CN=C3N

Origin of Product

United States

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